2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-(5-quinolinyl)-2-propenamide
Overview
Description
2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-(5-quinolinyl)-2-propenamide is a useful research compound. Its molecular formula is C23H13Cl2N3O2 and its molecular weight is 434.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antibacterial Applications : A study by El-ziaty et al. (2012) synthesized new 2-propenoyl amide and ester derivatives of a similar compound and tested them as antibacterial and antifungal agents, indicating potential applications in combating microbial infections (El-ziaty et al., 2012).
Optical Properties : Qing‐bao Song et al. (2015) synthesized structurally simple 3-aryl-2-cyano acrylamide derivatives, including a related compound. These compounds exhibited different optical properties due to their distinct face-to-face stacking mode, suggesting applications in materials science and optical engineering (Song et al., 2015).
Anti-inflammatory and Analgesic Activity : Khokra et al. (2015) prepared a library of quinoline-based butenolides, which are structurally similar, and evaluated them for antimicrobial and anti-inflammatory activities. The study found significant antibacterial activity and potential as anti-inflammatory agents (Khokra et al., 2015).
Anti-Cancer Activity : Ghorab and Alsaid (2015) synthesized acrylamide derivatives of a related compound and evaluated their cytotoxic activity against breast cancer cell lines, suggesting potential use in cancer therapy (Ghorab & Alsaid, 2015).
Novel Anticancer Agent Delivery : Ma et al. (2016) identified a related compound as a potential anticancer agent and explored its delivery using cationic liposomes, indicating a potential application in targeted cancer therapy (Ma et al., 2016).
Thermodynamic Properties : Sobechko et al. (2017) studied the thermodynamic properties of related compounds in organic solvents, providing insights that could be relevant in the formulation of pharmaceuticals and chemical products (Sobechko et al., 2017).
Properties
IUPAC Name |
2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPFFEMUOOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184559 | |
Record name | AGK-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-28-4 | |
Record name | AGK-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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